Bch-researchbc368509
Overview
Description
Bch-researchbc368509 is an organic compound with the molecular formula C12H15NO4. It is an ester derivative of 4-hydroxybenzoic acid and is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bch-researchbc368509 typically involves the esterification of 4-hydroxybenzoic acid with ethyl 3-aminopropionate. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bch-researchbc368509 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters
Scientific Research Applications
Bch-researchbc368509 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of Bch-researchbc368509 involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-aminosulfonyl)phenylpropanoate: Similar structure but contains a sulfonamide group.
Ethyl 3-(2-pyridineamino)propanoate: Contains a pyridine ring instead of a benzene ring
Uniqueness
Bch-researchbc368509 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and ester groups make it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 3-[(4-hydroxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C12H15NO4/c1-2-17-11(15)7-8-13-12(16)9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H,13,16) |
InChI Key |
JAOPURNEWDTQBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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